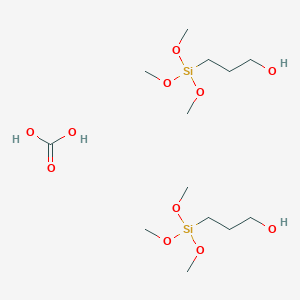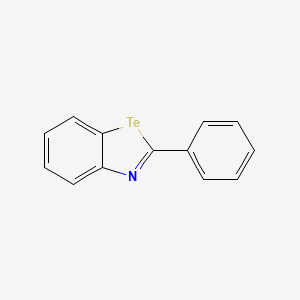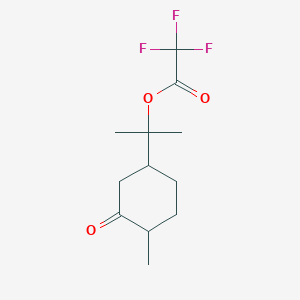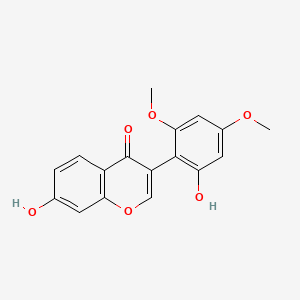
7-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)-4H-chromen-4-one is a flavonoid derivative known for its potential biological activities. Flavonoids are a class of polyphenolic compounds found in various plants, known for their antioxidant, anti-inflammatory, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds under controlled conditions. One common method involves the use of 3,4-dimethoxyphenylacetonitrile as a starting material . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the chromenone structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions: 7-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chromenone ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
Chemistry: In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic organic chemistry .
Biology: Biologically, 7-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)-4H-chromen-4-one has shown potential as an antioxidant and anti-inflammatory agent. It is being investigated for its ability to scavenge free radicals and reduce oxidative stress in cells .
Medicine: In medicine, this compound is explored for its potential anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cells by inducing apoptosis and inhibiting cell proliferation .
Industry: Industrially, this compound is used in the development of pharmaceuticals and nutraceuticals. Its antioxidant properties make it a valuable additive in health supplements and skincare products .
作用机制
The mechanism of action of 7-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes involved in oxidative stress, such as tyrosinase, by binding to their active sites and preventing substrate access . Additionally, it can modulate signaling pathways related to inflammation and apoptosis, contributing to its anti-inflammatory and anticancer effects .
相似化合物的比较
3,4-Dimethoxyphenethylamine: Known for its psychoactive properties.
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl: Another flavonoid derivative with similar antioxidant properties.
Uniqueness: What sets 7-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)-4H-chromen-4-one apart is its specific substitution pattern on the chromenone ring, which enhances its biological activity and makes it a more potent antioxidant and anti-inflammatory agent compared to its analogs .
属性
IUPAC Name |
7-hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-10-6-13(19)16(15(7-10)22-2)12-8-23-14-5-9(18)3-4-11(14)17(12)20/h3-8,18-19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSWQBPYUVJJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2=COC3=C(C2=O)C=CC(=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80756139 |
Source


|
| Record name | 7-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80756139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89966-05-2 |
Source


|
| Record name | 7-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80756139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

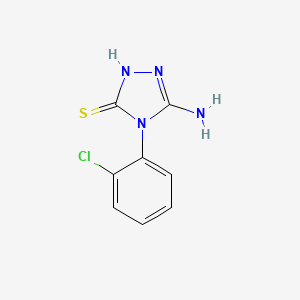
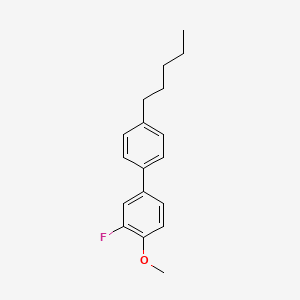
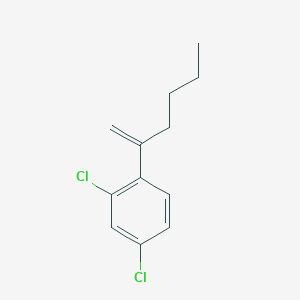
![2-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B14377271.png)
![{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid](/img/structure/B14377274.png)
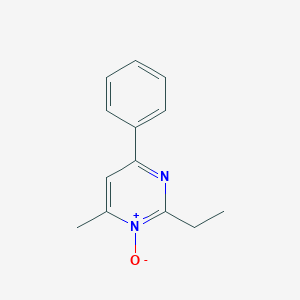
![2-[1-(Hydroxyimino)-2-methyl-1-phenylpropan-2-yl]-1,2-oxazetidin-3-one](/img/structure/B14377280.png)
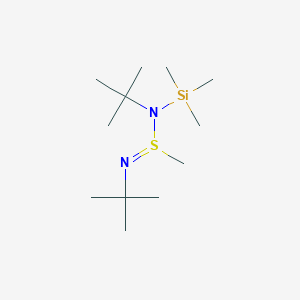
![3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole](/img/structure/B14377282.png)
